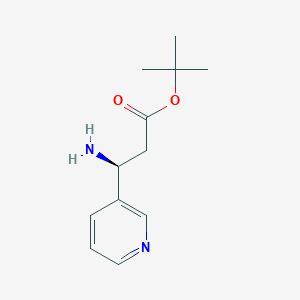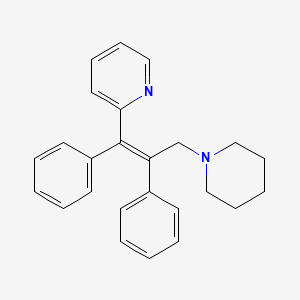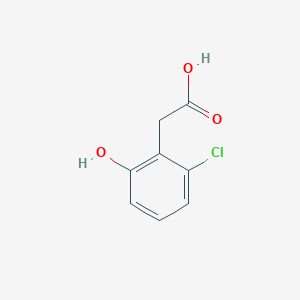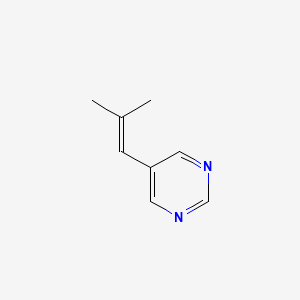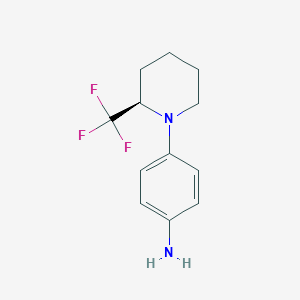
(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a synthetic organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with Aniline: The final step involves coupling the trifluoromethyl-piperidine intermediate with aniline using a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
®-4-(2-Fluoromethyl-piperidin-1-yl)-aniline: Similar structure but with a fluoromethyl group.
®-4-(2-Chloromethyl-piperidin-1-yl)-aniline: Contains a chloromethyl group instead of trifluoromethyl.
®-4-(2-Methyl-piperidin-1-yl)-aniline: Features a methyl group.
Uniqueness
The trifluoromethyl group in ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline imparts unique properties such as increased metabolic stability and lipophilicity, making it distinct from its analogs.
属性
分子式 |
C12H15F3N2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC 名称 |
4-[(2R)-2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-8-17(11)10-6-4-9(16)5-7-10/h4-7,11H,1-3,8,16H2/t11-/m1/s1 |
InChI 键 |
OZNUJGOODWBNDM-LLVKDONJSA-N |
手性 SMILES |
C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)N |
规范 SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


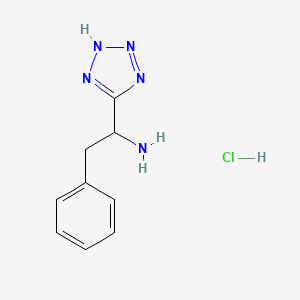
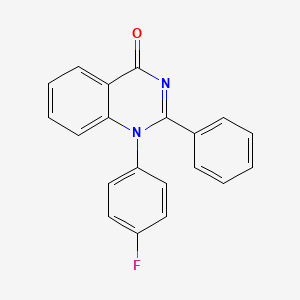
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)

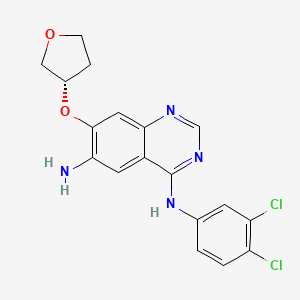
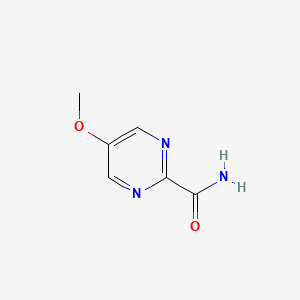
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
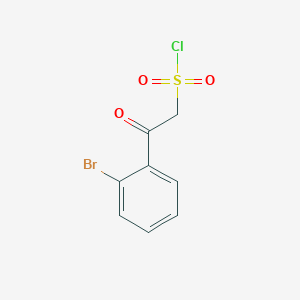
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
